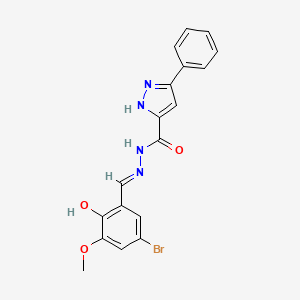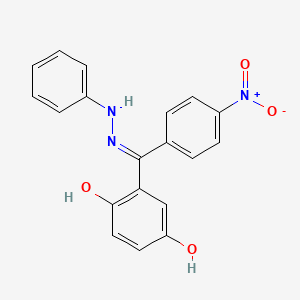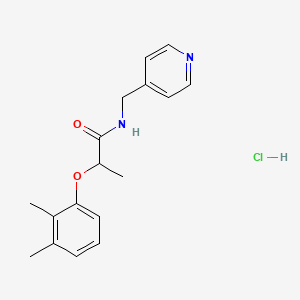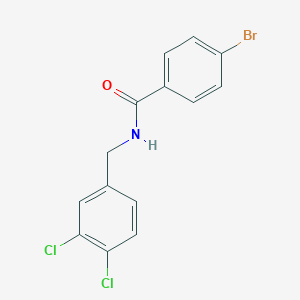![molecular formula C21H30N2O2 B6062757 1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6062757.png)
1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone, also known as U-47700, is a synthetic opioid that was first developed in the 1970s as a potential painkiller. It belongs to the class of drugs known as designer drugs, which are created by modifying the chemical structure of existing drugs to produce new and more potent compounds. U-47700 has gained notoriety in recent years due to its high potency and potential for abuse.
Mecanismo De Acción
1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone acts on the mu-opioid receptor in the brain and spinal cord, producing a range of effects that include pain relief, sedation, and euphoria. It also has the potential to cause respiratory depression and other adverse effects at high doses.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal studies, including analgesia, sedation, hypothermia, and respiratory depression. It has also been shown to produce dose-dependent increases in dopamine and serotonin levels in the brain, which may contribute to its reinforcing effects and potential for abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone has several advantages for use in laboratory experiments, including its high potency, selectivity for the mu-opioid receptor, and availability in pure form. However, its potential for abuse and the risks associated with handling and storing the compound make it a challenging substance to work with in a laboratory setting.
Direcciones Futuras
There are several future directions for research on 1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone, including the development of new painkillers that are more effective and less addictive than existing opioids, the investigation of the compound's potential as a treatment for opioid addiction, and the exploration of its potential as a tool for studying the mu-opioid receptor and its role in pain and addiction. Additionally, further research is needed to better understand the risks and benefits of this compound and other designer opioids, and to develop strategies for reducing the harms associated with their use.
Métodos De Síntesis
1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone is synthesized from a precursor compound, 3,4-dichlorobenzyl cyanide, through a series of chemical reactions that involve the use of various reagents and solvents. The final product is a white crystalline powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone has been the subject of extensive scientific research due to its potential as a painkiller and its high potency as an opioid. Studies have shown that this compound is a highly selective agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. This makes this compound a promising candidate for the development of new painkillers that are more effective and less addictive than existing opioids.
Propiedades
IUPAC Name |
1-[2-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]-2-oxoethyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-17-7-2-3-9-19(17)12-11-18-8-6-14-22(15-18)21(25)16-23-13-5-4-10-20(23)24/h2-3,7,9,18H,4-6,8,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRYUKOVBIXMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)CN3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,5-difluorophenyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6062681.png)
![12-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B6062687.png)
![3-[(5-chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6062694.png)

![1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6062711.png)
![N-(5-isoquinolinylmethyl)-N-methyl-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6062721.png)
![2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6062722.png)

![3-(2,3-difluorophenyl)-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6062725.png)

![ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate](/img/structure/B6062750.png)

![N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide](/img/structure/B6062763.png)